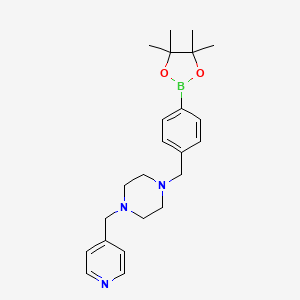
1-(Pyridin-4-ylmethyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Pyridin-4-ylmethyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)piperazine is a useful research compound. Its molecular formula is C23H32BN3O2 and its molecular weight is 393.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Binding Studies
- Compounds structurally similar to 1-(Pyridin-4-ylmethyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)piperazine have been synthesized and used in receptor binding assays. Such compounds show potential as dopamine D4 receptor ligands, with notable affinity constants, suggesting their potential application in neurological research and drug development (Li Guca, 2014).
Synthesis and Antagonist Activity
- Bicyclic derivatives, including 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione with structural relevance, have been synthesized and evaluated for their 5-HT2 and alpha 1 receptor antagonist activity. These compounds, through their structure-activity relationships, contribute to the understanding of antagonist activities in various receptors, which could be valuable in developing treatments for conditions involving these receptors (Y. Watanabe et al., 1992).
Docking Studies
- Piperazine-1-yl-1H-indazole derivatives, closely related to the compound , have been synthesized and subjected to docking studies. These studies provide insights into the interaction of such compounds with biological targets, which is crucial for drug design and development (V. Balaraju et al., 2019).
Antineoplastic Applications
- Similar piperazine compounds have been studied for their metabolism in chronic myelogenous leukemia patients. Understanding the metabolic pathways and main metabolites of such compounds can guide their therapeutic application, particularly in antineoplastic treatments (Aishen Gong et al., 2010).
Intermediate Synthesis for Active Compounds
- The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in many biologically active compounds such as crizotinib, highlights the importance of such chemical structures in the synthesis of significant pharmaceuticals (D. Kong et al., 2016).
Crystallography and Structural Studies
- Structural studies, such as X-ray crystallography, have been conducted on similar compounds. These studies provide crucial information about the conformation and arrangement of molecules, which is vital for understanding their chemical behavior and potential applications (C. Kavitha et al., 2014).
properties
IUPAC Name |
1-(pyridin-4-ylmethyl)-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32BN3O2/c1-22(2)23(3,4)29-24(28-22)21-7-5-19(6-8-21)17-26-13-15-27(16-14-26)18-20-9-11-25-12-10-20/h5-12H,13-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBUNOTZVKPOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(1-naphthylsulfonyl)-1H-pyrazole](/img/structure/B2591442.png)
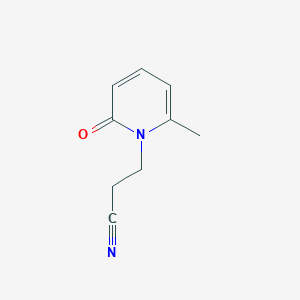
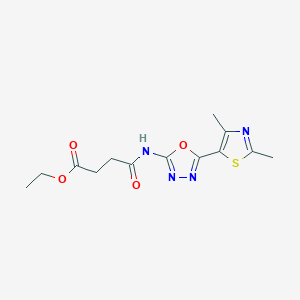
![6-Ethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2591449.png)
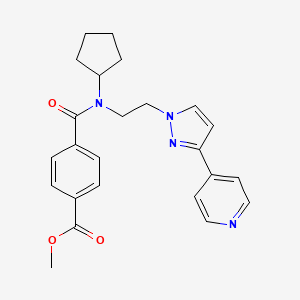
![8-(2-Chloropyridine-4-carbonyl)-8-azaspiro[4.5]decane](/img/structure/B2591451.png)
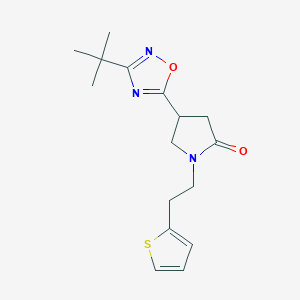
![1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2591455.png)

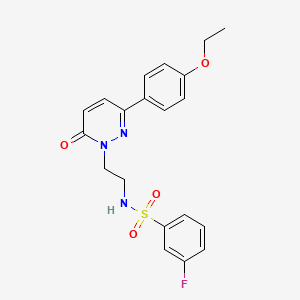
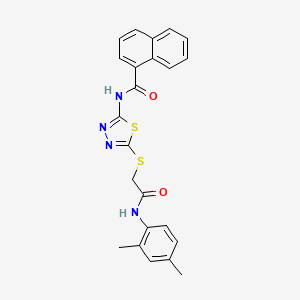
![2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)-N-(o-tolyl)acetamide](/img/no-structure.png)
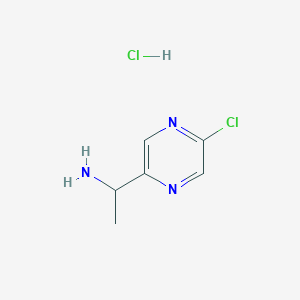
![(5-Chlorothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2591465.png)